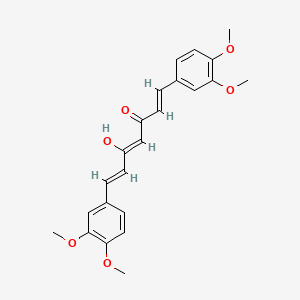

Dimethylcurcumin

説明

準備方法

ジメチルクルクミンは、クルクミンを出発物質として用いた一連の化学反応によって合成される。合成経路は一般的に、クルクミンのメチル化によってジメチルクルクミンを生成することを含む。 反応条件には、炭酸カリウムなどの塩基の存在下で、ヨウ化メチルまたは硫酸ジメチルなどのメチル化剤を使用することが含まれる . 工業生産方法は、これらの反応条件を最適化して、より高い収率と純度を実現することがある。

化学反応の分析

ジメチルクルクミンは、酸化、還元、置換など、様々な化学反応を受ける。 これらの反応に使用される一般的な試薬や条件には、過酸化水素または過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロゲン化剤を含む置換反応などがある . これらの反応から生成される主な生成物には、酸化されたまたは還元されたジメチルクルクミンの誘導体があり、これらは異なる生物学的活性を持つ可能性がある。

科学研究への応用

科学的研究の応用

Anticancer Applications

Dimethylcurcumin has been extensively studied for its anticancer properties. Its efficacy is attributed to several mechanisms of action:

- Inhibition of Cancer Cell Proliferation : this compound has shown a potent ability to inhibit the proliferation of various cancer cell lines, including prostate and colon cancer cells. Studies indicate that it induces apoptosis and cell cycle arrest at low concentrations, outperforming traditional curcumin in terms of potency and metabolic stability .

-

Mechanisms of Action : The compound exerts its effects through multiple pathways:

- Androgen Receptor Degradation : this compound enhances the degradation of androgen receptors, which is particularly beneficial in prostate cancer treatment .

- EGFR Inhibition : It has been shown to downregulate epidermal growth factor receptor (EGFR) levels in resistant cancer cell lines, suggesting a role in overcoming drug resistance .

- Induction of Autophagy : this compound promotes autophagy and inhibits cancer cell migration, further contributing to its anticancer effects .

Case Studies

- Prostate Cancer : Research demonstrated that this compound significantly inhibited the growth of prostate cancer cells by enhancing androgen receptor degradation. In comparative studies with established treatments like enzalutamide, this compound showed promising results in controlling disease progression .

- Colon Cancer : In vitro studies revealed that this compound effectively reduced the growth of colon cancer cells SW480 and SW620 in a dose-dependent manner. The combination with standard chemotherapy agents like 5-fluorouracil exhibited an additive effect, enhancing overall anticancer efficacy .

Anti-Inflammatory Effects

This compound also exhibits notable anti-inflammatory properties, making it a candidate for treating autoimmune diseases such as rheumatoid arthritis.

- Liposome Encapsulation : To address the poor solubility and rapid elimination associated with curcumin, researchers have developed liposome-encapsulated this compound formulations. These formulations have been shown to improve bioavailability and therapeutic efficacy in models of collagen-induced arthritis (CIA) .

- Mechanistic Insights : The anti-inflammatory effects are linked to the modulation of immune responses and inhibition of pro-inflammatory cytokines. Studies indicate that liposome-encapsulated this compound can significantly reduce lymphocyte proliferation and modulate cell cycle dynamics in CIA models .

Pharmacokinetics and Delivery Systems

The pharmacokinetic profile of this compound is significantly improved compared to curcumin due to its higher stability and bioavailability:

- Nanoparticle Formulations : Research highlights the interaction between this compound and bovine serum albumin nanoparticles, which enhances its binding affinity and stability in biological systems . This nanoparticle approach not only improves drug delivery but also facilitates targeted therapy for cancers.

- Stability Studies : Recent investigations into the stability of this compound derivatives reveal that modifications can enhance resistance against enzymatic degradation while maintaining biological activity .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis; enhances androgen receptor degradation | Effective against prostate and colon cancer cells |

| Anti-inflammatory | Modulates immune response; inhibits pro-inflammatory cytokines | Effective in collagen-induced arthritis models |

| Drug Delivery | Improved pharmacokinetics via nanoparticle encapsulation | Enhanced stability and bioavailability |

作用機序

ジメチルクルクミンは、アンドロゲン受容体(AR)を標的にして効果を発揮する。従来の抗アンドロゲンとは異なり、ARのアンタゴニストとして作用しない。 代わりに、ARの特定のサブ集団、特に前立腺腺に存在するものの選択的分解エンハンサー(SARD)として機能する . この独特の作用機序により、ジメチルクルクミンはAR陽性癌細胞の増殖を効果的に抑制することができる。

類似の化合物との比較

ジメチルクルクミンは、その特異的な抗アンドロゲン活性と作用機序により、クルクミノイドの中でユニークである。類似の化合物には以下が含まれる。

テトラヒドロクルクミン: 抗酸化作用が強化されたクルクミンの還元型.

ヘキサヒドロクルクミン: 治療的応用が期待される別の還元誘導体.

ジメチルクルクミンは、アンドロゲン受容体を選択的に分解する能力があるため、前立腺癌や尋常性ざ瘡などの疾患の治療に有望な候補である .

類似化合物との比較

Dimethylcurcumin is unique among curcuminoids due to its specific antiandrogenic activity and mechanism of action. Similar compounds include:

Curcumin: The parent compound from which this compound is derived.

Tetrahydrocurcumin: A reduced form of curcumin with enhanced antioxidant properties.

Hexahydrocurcumin: Another reduced derivative with potential therapeutic applications.

This compound stands out due to its ability to selectively degrade androgen receptors, making it a promising candidate for treating conditions like prostate cancer and acne vulgaris .

生物活性

Dimethylcurcumin (DMC), particularly in its form as 2,6-dimethylcurcumin, is a synthetic derivative of curcumin that has garnered attention for its enhanced biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of DMC based on diverse research findings, including case studies and data tables.

DMC exhibits increased stability compared to curcumin, particularly against metabolic reduction. This stability is attributed to the introduction of methyl groups at the 2 and 6 positions of the curcumin molecule, which hinders enzymatic reduction and enhances its biological activity. Research indicates that DMC is more potent than curcumin in inhibiting NF-κB activity in activated RAW264.7 macrophage-like cells, with an IC50 value of 7 μM compared to 18 μM for curcumin .

Table 1: Comparison of IC50 Values for DMC and Curcumin

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| 2,6-Dimethylcurcumin | 7 | NF-κB inhibition |

| Curcumin | 18 | NF-κB inhibition |

Anti-Inflammatory Properties

The anti-inflammatory effects of DMC have been studied extensively. In experiments involving lipopolysaccharide (LPS)-activated RAW264.7 cells, DMC demonstrated significant inhibition of pro-inflammatory cytokine production. The mechanism involves covalent binding to IKKβ kinase, which is crucial for NF-κB activation. This binding prevents the activation of NF-κB, thereby reducing inflammation .

Anticancer Activity

DMC shows promising anticancer properties across various cancer cell lines. For instance, studies have shown that DMC induces cytotoxicity in breast cancer MCF-7 cells with a concentration-dependent effect. The compound also exhibits selective toxicity towards cancer cells while sparing normal lymphocytes .

Case Study: Anticancer Efficacy in Colon Cancer

In a study comparing DMC with standard chemotherapy agents like 5-fluorouracil (5-FU), both compounds inhibited the growth of colon cancer cell lines SW480 and SW620 significantly. Notably, the IC50 for DMC was found to be much lower in cancerous cells compared to normal colonic epithelial cells, indicating its selective action against cancerous tissues .

Table 2: IC50 Values for DMC Against Various Cancer Cell Lines

| Cell Line | IC50 (μM) | Type of Cells |

|---|---|---|

| MCF-7 | 43.4 | Breast Cancer |

| HT-29 | 28.2 | Colon Cancer |

| NCM460 | 454.8 | Normal Colonic Epithelium |

Encapsulation and Bioavailability

To enhance the bioavailability of DMC, researchers have explored liposomal formulations. Liposomes encapsulated with DMC (Lipo-DiMC) have been shown to improve therapeutic outcomes in models of rheumatoid arthritis by downregulating lymphocyte proliferation and inflammatory markers such as dipeptidyl peptidase I (DPPI) and matrix metalloproteinases (MMPs) .

特性

IUPAC Name |

(1E,4Z,6E)-1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-15,24H,1-4H3/b9-5+,10-6+,18-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGUKFHHNQMKJI-CIOHCNBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=C/C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)/O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200352 | |

| Record name | (1E,4Z,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxy-1,4,6-heptatrien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52328-98-0 | |

| Record name | Dimethylcurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52328-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylcurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052328980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylcurcumin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (1E,4Z,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxy-1,4,6-heptatrien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A: ASC-J9 primarily targets the androgen receptor (AR). [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: ASC-J9 acts as an AR degradation enhancer. It promotes the degradation of both full-length AR (fAR) and AR splice variants, such as AR3, through mechanisms involving the proteasome pathway. [, , , , ]

ANone: ASC-J9's interaction with AR leads to:

- Suppression of AR transcriptional activity: This reduces the expression of AR target genes involved in various cellular processes, including cell proliferation, migration, and invasion. [, , , , ]

- Inhibition of tumor growth: By suppressing AR signaling, ASC-J9 has demonstrated efficacy in preclinical models of prostate cancer, bladder cancer, and other AR-related diseases. [, , , , , , , , , ]

- Modulation of inflammatory pathways: ASC-J9 can influence the expression of inflammatory cytokines and chemokines, such as CCL2, CCL4, IL-6, and TNFα, impacting inflammatory responses in various disease contexts. [, , , , , ]

A: ASC-J9's molecular formula is C21H24O6, and its molecular weight is 372.41 g/mol. [, ]

A: Yes, studies have characterized ASC-J9 using various spectroscopic methods, including:* NMR Spectroscopy: Both 1H NMR and 13C NMR data have been reported, confirming its structural features. [, ]* Mass Spectrometry: High-resolution mass spectrometry (HRMS) data has been used to confirm its molecular weight and formula. []* UV-Vis Spectroscopy: UV-Vis spectra provide information about its absorption properties, which are characteristic of curcuminoids. [, ]* Fluorescence Spectroscopy: ASC-J9 exhibits fluorescence properties, and its fluorescence spectra have been reported. []

ANone: Studies investigating the structure-activity relationship of curcumin analogues, including ASC-J9, have revealed that:

- Methoxy groups are crucial: The presence of methoxy groups on the aromatic rings is essential for AR degradation-enhancing activity. [, ]

- Modifications at the central methylene bridge: Changes to the central methylene bridge can affect potency and selectivity. For instance, introducing a hydroxyl group at the central methylene bridge, as in ASC-J9, may contribute to its enhanced AR degradation activity compared to dimethylcurcumin. []

A: Like many curcuminoids, ASC-J9 faces challenges related to its low aqueous solubility and moderate stability, which can hinder its bioavailability and clinical application. [, ]

ANone: Researchers have explored various formulation strategies, including:

- Nanoparticle encapsulation: Encapsulating ASC-J9 in biodegradable polymeric nanoparticles, such as PLGA nanoparticles, can enhance its solubility, stability, and cellular uptake. []

- Electrospun scaffolds: Incorporating ASC-J9 into electrospun scaffolds composed of biocompatible polymers, such as collagen and polycaprolactone, has shown promise for sustained drug release and improved wound healing applications. []

A: While detailed ADME studies are limited, research suggests that:* Oral bioavailability of ASC-J9 is low: Similar to curcumin, ASC-J9 exhibits poor aqueous solubility, potentially limiting its absorption upon oral administration. [, , ]* ASC-J9 can be detected in various tissues: Following administration, ASC-J9 and its metabolites have been detected in serum and organs, including the prostate. []

ANone: ASC-J9's efficacy has been assessed in various in vitro models, including:

- Cell proliferation assays: ASC-J9 inhibits the proliferation of multiple cancer cell lines, including prostate cancer, bladder cancer, and breast cancer cells, in a dose-dependent manner. [, , , , , , , , , , ]

- Cell migration and invasion assays: ASC-J9 reduces the migratory and invasive capacity of cancer cells, suggesting its potential to inhibit metastasis. [, , , , ]

ANone: ASC-J9 has demonstrated efficacy in several in vivo models, including:

- Xenograft models: ASC-J9 inhibits tumor growth in xenograft models of prostate cancer, bladder cancer, and other cancers. [, , , , , , , , , ]

- Spontaneous tumor models: In genetically engineered mouse models of prostate cancer, ASC-J9 suppressed tumor development. [, ]

- Disease models: ASC-J9 has shown therapeutic benefits in preclinical models of atherosclerosis, benign prostatic hyperplasia, and wound healing. [, , , , ]

ANone: Clinical trials specifically evaluating ASC-J9 have not been reported in the provided research papers.

ANone: Research has focused on two main strategies:

- Nanoparticle encapsulation: Using PLGA nanoparticles to encapsulate ASC-J9 has demonstrated enhanced drug delivery to cancer cells, improving its therapeutic efficacy. []

- Electrospun scaffolds: Incorporating ASC-J9 into electrospun scaffolds composed of collagen and polycaprolactone shows promise for targeted and sustained drug delivery in wound healing applications. []

ANone: ASC-J9 has been shown to modulate the immune response in some contexts:

- Wound Healing: ASC-J9 accelerates wound healing in mice, partly by modulating the inflammatory response through the regulation of TNF-α expression in macrophages. []

- Bladder Cancer: ASC-J9 enhances the efficacy of Bacillus Calmette-Guérin (BCG) immunotherapy in bladder cancer by increasing the recruitment of monocytes/macrophages and promoting BCG attachment/internalization into cancer cells. []

A: Research suggests that ASC-J9 derivatives incorporating an ethylene-carbonate-linked L-valine side chain might utilize the L-type amino acid transporter 1 (LAT1) for cellular uptake, potentially increasing their efficacy against LAT1-expressing cancer cells. []

ANone: Other compounds that target the AR and have shown efficacy in preclinical models of AR-related diseases include:

- Cryptotanshinone: A natural compound that exhibits anti-AR activity and suppresses prostate cancer cell growth. []

ANone: Key milestones include:

- Early Studies: Early research identified the anticancer potential of curcumin and its analogues, including this compound (ASC-J9), primarily through their cytotoxic effects on cancer cells. [, ]

- Discovery of AR Degradation-Enhancing Activity: Subsequent studies revealed the unique mechanism of action of ASC-J9, demonstrating its ability to enhance AR degradation as a novel approach to target AR signaling. []

- Exploration of Therapeutic Applications: Ongoing research continues to explore the therapeutic potential of ASC-J9 in various preclinical models of AR-related diseases, including prostate cancer, bladder cancer, atherosclerosis, benign prostatic hyperplasia, and wound healing. [, , , , , , , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。